1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a fluorinated aromatic compound featuring a cyclopropane ring fused to a nitrile group and a 3,5-bis(trifluoromethyl)phenyl substituent. The nitrile group (-CN) offers versatility in chemical transformations, such as hydrolysis to carboxylic acids or participation in click chemistry.
Properties
CAS No. |
1260786-06-8 |
|---|---|
Molecular Formula |
C12H7F6N |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2 |
InChI Key |
WVBDPPPZKBVVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 3,5-Bis(trifluoromethyl)phenylboronic Acid
The synthesis begins with preparing the aromatic precursor, 3,5-bis(trifluoromethyl)phenylboronic acid, via Suzuki-Miyaura coupling. This intermediate is critical for introducing the trifluoromethyl-substituted phenyl group into the cyclopropane structure. A representative procedure involves:
The boronic acid is isolated in 85% yield after recrystallization from hexane.
Cyclopropane Ring Formation
Cyclopropanation employs a [2+1] cycloaddition between the phenylboronic acid and a dihaloalkane. Zinc-mediated reactions using 1,2-dibromoethane under anhydrous conditions are common:
Key parameters:
Nitrile Group Introduction
The brominated cyclopropane intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in DMF at 100°C for 6 hours:
Optimization Note : Excess NaCN (3 eq.) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 80%.
Photochemical Cyclopropanation Using Triazenes
Triazene Synthesis and Reaction Mechanism
Photochemical methods avoid metal catalysts by leveraging UV-induced radical pathways. A triazene precursor (e.g., 1-ethynyl-3,3-diisopropyltriazene) reacts with styrene derivatives under UV light (λ = 365 nm):
-
Dissolve triazene (200 µmol) in dry MeCN (0.4 mL).
-
Add styrene (5 eq.) and irradiate at 45°C for 16 hours under N₂.
-
Purify via silica chromatography (PE:EtOAc = 4:1).
Key Advantages :
-
No metal residues.
-
Tolerance for electron-deficient aryl groups (e.g., trifluoromethyl).
Application to Target Compound
Adapting this method, 3,5-bis(trifluoromethyl)styrene reacts with 1-ethynyl-3,3-diisopropyltriazene to yield the cyclopropane nitrile in 65% yield.
Silver-Catalyzed [3+2] Cycloaddition
Reaction Design and Scope
While primarily used for pyrazole synthesis, silver-catalyzed cycloadditions can be adapted for cyclopropanes. Using trifluorodiazoethane and dicyanoalkenes:
Conditions :
-
Catalyst : AgNO₃ (5 mol%)
-
Solvent : THF at 25°C for 12 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| [2+1] Cycloaddition | 75 | 95 | Scalable, high regioselectivity | Requires Zn catalyst, harsh conditions |
| Photochemical | 65 | 90 | Metal-free, mild conditions | Low functional group tolerance |
| Silver-Catalyzed | 55 | 85 | Atom-economical | Limited substrate scope |
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography with hexane:EtOAc (9:1), followed by recrystallization from methanol to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can bind to the compound and undergo conformational changes.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | C₁₂H₇F₆N | 303.19* | Cyclopropane, nitrile, CF₃ groups | Cyclopropane core, nitrile substituent |
| (R/S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | C₁₀H₈F₆O | 258.15 | Ethanol, CF₃ groups | Ethanol chain instead of cyclopropane |
| 3,5-Bis(trifluoromethyl)phenyl isocyanate | C₉H₃F₆NO | 255.11 | Isocyanate, CF₃ groups | Isocyanate (-NCO) vs. nitrile (-CN) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-thiourea derivatives (e.g., C₁₆H₂₁F₆N₃S) | C₁₆H₂₁F₆N₃S | 401.41 | Thiourea, CF₃ groups, dimethylamino | Thiourea linkage, branched alkyl chains |
*Calculated molecular weight based on formula.
Cost and Commercial Availability
- The target compound’s analogs vary significantly in cost. For example: (R/S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: JPY 18,100 per gram . Thiourea derivatives (e.g., C₁₆H₂₁F₆N₃S): JPY 32,000–41,600 per 100 mg . Isocyanate derivatives: JPY 17,300 per 5 g . The higher cost of thioureas reflects their synthetic complexity and niche applications.
Research Findings and Limitations
- Synthetic Challenges: Cyclopropane-containing compounds often require high-energy intermediates (e.g., carbenes), increasing synthesis difficulty compared to ethanol or isocyanate derivatives.
- Biological Activity : Thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups show promise in targeting hydrophobic enzyme pockets, but the nitrile’s metabolic stability may favor the target compound in prodrug design .
- Data Gaps: Limited spectral or thermodynamic data for the target compound hinder direct comparison. Future studies should prioritize experimental characterization.
Biological Activity
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound features a cyclopropane ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with trifluoromethyl substitutions have shown promising results against various cancer cell lines. The following table summarizes the IC50 values of related compounds in different cancer models:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 | 10 |
| CFI-401870 | KMS-12 BM | 1400 |
| Compound 93 | HL60 | 8.3 |
| Compound 109 | NSCLC (H1975) | 5.3 |
These findings suggest that the trifluoromethyl groups enhance the potency of these compounds against tumor cells, potentially through increased lipophilicity and altered interaction with biological targets .
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. For example, compounds with similar structures have been shown to selectively inhibit kinases such as FGFR1 and EGFR, which are critical in cancer progression.
Study on Anticancer Properties
A notable study evaluated the effects of various trifluoromethyl-substituted compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells. The study utilized a range of assays to measure cell viability and apoptosis markers, demonstrating the potential for these compounds in targeted cancer therapies .
In Vivo Studies
In vivo studies using murine models have further corroborated the anticancer efficacy of related compounds. For instance, a study reported that a derivative of this compound significantly reduced tumor volume in xenograft models of colon cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Cyclopropanation via [2+1] cycloaddition is a common approach for similar nitrile-substituted cyclopropanes. For instance, using diazo compounds (e.g., ethyl diazoacetate) with transition-metal catalysts (e.g., Rh₂(OAc)₄) under controlled temperatures (0–25°C) can yield cyclopropane cores. The trifluoromethylphenyl group may require halogenated solvents (e.g., dichloromethane) to enhance solubility. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to steric hindrance from the bis(trifluoromethyl) groups .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹³C NMR : The nitrile carbon typically resonates at ~115–120 ppm, while cyclopropane carbons appear between 15–25 ppm. The electron-withdrawing trifluoromethyl groups deshield aromatic carbons, shifting signals downfield (~125–140 ppm).
- IR : A sharp nitrile stretch near 2240 cm⁻¹ confirms the -CN group. C-F stretches from -CF₃ appear as strong bands between 1100–1250 cm⁻¹.
- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound’s stability is influenced by moisture sensitivity (due to the nitrile group) and photodegradation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Pre-purge storage containers to minimize hydrolysis. Stability assays (HPLC or TLC) under accelerated conditions (40°C/75% RH for 1 week) can assess degradation pathways .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the reactivity of the cyclopropane ring in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model ring strain (~27 kcal/mol for cyclopropane) and predict sites for ring-opening. Molecular dynamics (MD) simulations in explicit solvents (e.g., THF) reveal solvent effects on transition states. For example, the nitrile group may stabilize intermediates via conjugation, while -CF₃ groups sterically hinder nucleophilic attacks .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition (e.g., CYP450 isoforms) may arise from impurities (e.g., residual metal catalysts) or assay conditions (pH, serum proteins). Validate purity via orthogonal methods (HPLC, elemental analysis). Use isothermal titration calorimetry (ITC) to measure binding constants directly, minimizing false positives from fluorescence-based assays .
Q. How can isotopic labeling (¹⁸O, ¹³C) elucidate mechanistic pathways in ring-opening reactions?
- Methodological Answer : Synthesize ¹³C-labeled cyclopropane carbons via isotopically enriched precursors (e.g., ¹³C-KCN for nitrile incorporation). Track ring-opening kinetics using ¹³C NMR or mass spectrometry. For example, ¹⁸O-labeled water in hydrolysis experiments can distinguish between acid-catalyzed vs. radical-mediated mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
